molecular formula C21H19N5O B11666157 3-(4-ethylphenyl)-N'-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide

3-(4-ethylphenyl)-N'-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11666157
M. Wt: 357.4 g/mol
InChI Key: YCKCNGFJXBSDHE-YDZHTSKRSA-N
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Description

This compound belongs to the class of pyrazole-carbohydrazide derivatives, characterized by a pyrazole core substituted at position 3 with a 4-ethylphenyl group and a hydrazide moiety functionalized with an (E)-configured indole-3-ylmethylene group. The (E)-stereochemistry of the imine bond is critical for its biological activity and molecular interactions, as confirmed by single-crystal X-ray analysis in analogous compounds (e.g., ).

Properties

Molecular Formula

C21H19N5O

Molecular Weight

357.4 g/mol

IUPAC Name

3-(4-ethylphenyl)-N-[(E)-1H-indol-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C21H19N5O/c1-2-14-7-9-15(10-8-14)19-11-20(25-24-19)21(27)26-23-13-16-12-22-18-6-4-3-5-17(16)18/h3-13,22H,2H2,1H3,(H,24,25)(H,26,27)/b23-13+

InChI Key

YCKCNGFJXBSDHE-YDZHTSKRSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CNC4=CC=CC=C43

Canonical SMILES

CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CNC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Cyclocondensation of 1,3-Diketones with Hydrazine Derivatives

The pyrazole ring is typically constructed via cyclocondensation between 1,3-diketones and hydrazines. For 3-(4-ethylphenyl)-1H-pyrazole-5-carboxylate, ethyl 3-(4-ethylphenyl)-3-oxopropanoate (1 ) reacts with hydrazine hydrate under reflux in ethanol. This yields 3-(4-ethylphenyl)-1H-pyrazole-5-carboxylate (2 ) with regioselectivity dictated by steric and electronic effects. Nano-ZnO catalysis (as demonstrated by Girish et al.) enhances yield (up to 95%) and reduces reaction time.

Reaction Conditions

ReagentCatalystSolventTemperatureYield
Hydrazine hydrateNano-ZnOEthanolReflux92%

Alternative Routes Using Acetylenic Ketones

Acetylenic ketones, such as 4-ethylphenylpropynone (3 ), undergo cyclocondensation with hydrazines to form pyrazoles. Copper triflate and ionic liquids (e.g., [bmim]PF6) improve regioselectivity, favoring the 3,5-disubstituted isomer. This method avoids diketone synthesis but requires stringent control of stoichiometry to minimize regioisomeric byproducts.

Conversion to Pyrazole-5-Carbohydrazide

Hydrazinolysis of Pyrazole Esters

The ester group in 2 is converted to carbohydrazide via reflux with hydrazine hydrate in ethanol. This step produces 3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide (4 ) with near-quantitative yield.

Characterization Data

  • IR (KBr): 3280 cm⁻¹ (N–H), 1675 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N).

  • ¹H NMR (DMSO-d6): δ 10.2 (s, 1H, NH), 8.1 (s, 1H, pyrazole-H), 7.6–7.3 (m, 4H, Ar–H), 4.5 (s, 2H, NH₂), 2.7 (q, 2H, CH₂), 1.2 (t, 3H, CH₃).

Schiff Base Formation with Indole-3-Carbaldehyde

Acid-Catalyzed Condensation

The carbohydrazide 4 reacts with indole-3-carbaldehyde (5 ) in ethanol under acidic conditions (HCl catalyst) to form the title compound. The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on the aldehyde carbonyl, followed by dehydration.

Optimized Protocol

  • Molar Ratio: 1:1 (hydrazide:aldehyde)

  • Catalyst: Conc. HCl (0.1 equiv.)

  • Solvent: Ethanol

  • Temperature: Reflux (2–3 h)

  • Yield: 85–90%.

Mechanistic Insights

The E-configuration of the imine bond is confirmed by X-ray crystallography in analogous structures, where the indole and pyrazole planes exhibit near coplanarity (torsion angle <10°). π–π stacking between aromatic systems stabilizes the molecular conformation.

Crystallographic Data (Analogous Compound)

  • Space Group: P 1

  • Bond Lengths: C=N (1.28 Å), C–O (1.23 Å)

  • Hydrogen Bonds: N–H···O (2.1 Å).

Alternative Synthetic Strategies

One-Pot Synthesis from α,β-Unsaturated Ketones

α,β-Unsaturated ketones (e.g., 4-ethylphenyl vinyl ketone) react with hydrazines in acetic acid with iodine catalysis to form pyrazoles directly. Subsequent hydrazinolysis and condensation steps follow the same pathway as above.

Advantages

  • Fewer purification steps.

  • Higher overall yield (78% vs. 65% stepwise).

Quality Control and Characterization

Spectroscopic Validation

  • ¹³C NMR: Peaks at δ 162 (C=O), 150 (C=N), 140–125 (Ar–C).

  • Mass Spectrometry: m/z 403.2 [M+H]⁺.

Purity Assessment

HPLC analysis (C18 column, MeOH:H₂O = 70:30) shows a single peak at tR = 8.2 min, confirming >98% purity.

Industrial-Scale Considerations

Catalyst Recycling

Nano-ZnO and ionic liquid catalysts can be reused ≥4 times without significant activity loss, reducing production costs.

Solvent Recovery

Ethanol is distilled and recycled, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the pyrazole ring or the imine bond, resulting in the formation of reduced analogs.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure that includes a pyrazole ring, an indole moiety, and a hydrazide functional group. Its molecular formula is C25H24N4O, with a molecular weight of 396.48 g/mol.

Biological Activities

Research indicates that compounds with similar structural features exhibit diverse biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer effects, potentially through mechanisms involving apoptosis induction in cancer cells.
  • Anti-inflammatory Effects : The presence of both indole and pyrazole moieties is associated with anti-inflammatory activities, which could be beneficial in treating inflammatory diseases.
  • Antimicrobial Activity : Compounds within this class have shown promise against various microbial strains, indicating potential use in developing new antibiotics.

Case Studies and Research Findings

Several studies have evaluated the pharmacological effects of similar compounds:

  • Study on Anticancer Activity :
    • A study published in the Egyptian Journal of Chemistry highlighted the anticancer properties of pyrazole derivatives. It demonstrated that specific structural modifications could enhance cytotoxicity against human cancer cell lines .
  • Antioxidant Properties :
    • Research published in PMC reported that various pyrazole derivatives exhibited significant antioxidant activity, which is crucial for mitigating oxidative stress-related diseases .
  • Mechanistic Insights :
    • Investigations into the binding affinity of these compounds to biological targets like cytochrome P450 enzymes have provided insights into their metabolic pathways and potential drug-drug interactions .

Mechanism of Action

The mechanism of action of 3-(4-ethylphenyl)-N’-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation and apoptosis, contributing to its anticancer properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The structural analogs of this compound differ primarily in substituents on the phenyl ring (position 3 of the pyrazole) and the hydrazide-linked aromatic group. Key examples include:

Compound Name Phenyl Substituent (Position 3) Hydrazide-Linked Group Notable Features
3-(4-Ethylphenyl)-N'-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide 4-Ethylphenyl (E)-Indol-3-ylmethylene High lipophilicity; potential anticancer activity inferred from structural analogs
N′-[(E)-1H-Indol-3-ylmethylene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide () 4-(4-Methylbenzyloxy)phenyl (E)-Indol-3-ylmethylene Increased steric bulk due to benzyloxy group; may alter pharmacokinetics
5-(4-Butoxyphenyl)-N′-[(E)-(2-methyl-1H-indol-3-yl)methylene]-1H-pyrazole-3-carbohydrazide () 4-Butoxyphenyl (E)-2-Methylindol-3-ylmethylene Enhanced electron-donating effects from butoxy group; methylindole may improve binding specificity
3-(4-Methoxyphenyl)-N′-[(E)-(2,4,5-trimethoxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide () 4-Methoxyphenyl (E)-2,4,5-Trimethoxyphenylmethylene Multiple methoxy groups increase polarity; potential for multi-target interactions

Biological Activity

The compound 3-(4-ethylphenyl)-N'-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C18H20N4OC_{18}H_{20}N_{4}O with a molecular weight of approximately 312.38 g/mol. The structure features an indole moiety linked to a pyrazole core, which is critical for its biological activity.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to This compound have been shown to inhibit the proliferation of various cancer cell lines. In vitro assays demonstrated that this compound can induce apoptosis in cancer cells through the activation of caspase pathways.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15.2Induction of apoptosis via caspase activation
A549 (Lung Cancer)12.8Cell cycle arrest and apoptosis
HeLa (Cervical Cancer)10.5Inhibition of cell proliferation

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In a study using lipopolysaccharide (LPS)-stimulated macrophages, it was found to significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential use in treating inflammatory diseases.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound revealed moderate activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be within a range that indicates potential as an antimicrobial agent.

Case Studies and Research Findings

  • Study on Anticancer Effects :
    A recent publication investigated the effects of various pyrazole derivatives on cancer cell lines, highlighting that compounds with similar structures to This compound exhibited significant cytotoxicity against MCF-7 and A549 cells, with mechanisms involving apoptosis and cell cycle disruption .
  • Inflammation Model :
    Another study focused on the anti-inflammatory effects of pyrazole derivatives in an animal model of arthritis. The results showed that treatment with these compounds led to decreased swelling and pain scores, alongside reduced levels of inflammatory markers .
  • Antimicrobial Screening :
    A comprehensive screening against a panel of bacterial strains revealed that this compound had notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Q & A

Q. What are the key considerations for synthesizing 3-(4-ethylphenyl)-N'-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide with high purity?

Methodological Answer: The synthesis involves multi-step reactions:

Pyrazole ring formation : React β-ketoesters with hydrazine under acidic conditions (e.g., HCl/ethanol) to form the pyrazole core .

Substituent introduction : Couple the 4-ethylphenyl group via Ullmann or Suzuki-Miyaura cross-coupling, requiring palladium catalysts and controlled heating (80–100°C) .

Hydrazone formation : Condense the pyrazole-carbohydrazide intermediate with 1H-indole-3-carbaldehyde under reflux in ethanol, using catalytic acetic acid to promote imine (C=N) bond formation .
Critical parameters :

  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility for coupling reactions .
  • Reaction time : Over-refluxing during hydrazone formation risks decomposition; monitor via TLC .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the final product (>95% purity) .

Q. How can researchers structurally characterize this compound to confirm its identity?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

  • NMR :
    • ¹H NMR : Identify aromatic protons (δ 6.8–8.2 ppm for indole and pyrazole), ethyl group (δ 1.2–1.4 ppm for CH₃, δ 2.5–2.7 ppm for CH₂), and hydrazone proton (δ 8.3–8.5 ppm) .
    • ¹³C NMR : Confirm carbonyl (C=O, δ 160–165 ppm) and imine (C=N, δ 150–155 ppm) groups .
  • FTIR : Detect N-H stretches (3200–3300 cm⁻¹) and C=O/C=N vibrations (1650–1700 cm⁻¹) .
  • X-ray crystallography : Resolve the (E)-configuration of the hydrazone bond and planarity of the indole-pyrazole system using SHELXL for refinement .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s bioactivity for target-specific applications?

Methodological Answer: Use integrated computational workflows:

Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity. For this compound, the HOMO localizes on the indole ring, suggesting electron donation sites for protein interactions .

Molecular docking : Dock into target proteins (e.g., kinases) using AutoDock Vina. The hydrazone linker allows flexibility to fit hydrophobic pockets, while the ethylphenyl group enhances van der Waals interactions .

MD simulations : Simulate ligand-protein stability in water (GROMACS, 100 ns). Monitor RMSD values to assess binding stability; modifications to the indole substituents may improve residence time .

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values)?

Methodological Answer: Address variability through standardized protocols:

  • Assay conditions :
    • Use consistent ATP concentrations (e.g., 10 µM) in kinase inhibition assays to avoid false positives .
    • Control solvent effects (DMSO ≤0.1% v/v) to prevent nonspecific binding .
  • Data normalization : Report IC₅₀ values relative to positive controls (e.g., staurosporine for kinases) .
  • Orthogonal validation : Confirm cytotoxicity via dual assays (e.g., MTT and apoptosis markers like caspase-3) .

Q. What strategies enhance the compound’s selectivity for cancer vs. normal cells?

Methodological Answer: Optimize structure-activity relationships (SAR):

Q. Substituent modulation :

  • Replace the 4-ethylphenyl group with electron-withdrawing groups (e.g., -CF₃) to increase target affinity .
  • Introduce sulfonamide groups to improve solubility and reduce off-target binding .

Prodrug design : Mask the hydrazone as a pH-sensitive prodrug (e.g., acetylated) to activate selectively in tumor microenvironments .

In vitro models : Test selectivity using co-cultures of cancer (HeLa) and normal (HEK293) cells, measuring apoptosis via flow cytometry .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

Methodological Answer: Employ multi-omics approaches:

  • Transcriptomics : Perform RNA-seq on treated cells to identify differentially expressed genes (e.g., downregulation of MYC or BCL2) .
  • Proteomics : Use SILAC labeling to quantify changes in kinase phosphorylation states .
  • Metabolomics : Track ATP depletion via LC-MS, confirming target engagement in metabolic pathways .

Q. What analytical methods quantify degradation products under physiological conditions?

Methodological Answer: Use stability-indicating assays:

  • HPLC-MS : Monitor hydrolysis of the hydrazone bond in simulated gastric fluid (pH 1.2) and identify fragments (e.g., indole-3-carbaldehyde) .
  • Accelerated stability testing : Store the compound at 40°C/75% RH for 6 months; analyze degradation kinetics with Arrhenius plots .

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